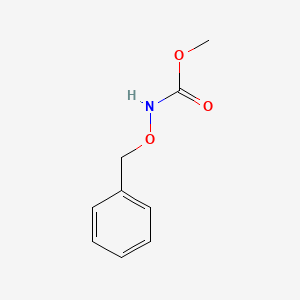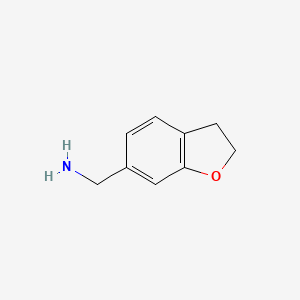![molecular formula C13H19BrN2 B3144652 N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide CAS No. 55654-81-4](/img/structure/B3144652.png)
N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
The compound N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide is a derivative of tryptamine . Tryptamine is a biogenic amine, naturally occurring in plants, animals, and microorganisms , and is a metabolite of tryptophan . Its structure is a shared feature of neuromodulators and psychedelic derivatives such as melatonin, serotonin, bufotenine, psilocybin, psilocin, etc . Tryptamine derivatives play a fundamental role in the human body. 5-Hydroxytryptamine or serotonin is one of the most important signaling hormones in the body. Tryptamine natural derivatives are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .
Mode of Action
Tryptamine and its derivatives are known for their vast array of biological activities .
Biochemical Pathways
Tryptamine and its derivatives are involved in the regulation and modulation of multiple processes within the central nervous system .
Analyse Biochimique
Biochemical Properties
N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide participates in various biochemical reactions, primarily due to its indole structure. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it can bind to serotonin receptors, influencing neurotransmission and mood regulation. Additionally, it may interact with monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, this compound can increase the levels of these neurotransmitters, thereby affecting mood and behavior .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it can modulate cell signaling pathways, particularly those involving serotonin receptors. This modulation can lead to changes in gene expression and cellular metabolism. For example, the compound may enhance the expression of genes involved in neuroprotection and synaptic plasticity, thereby promoting neuronal health and function. Additionally, it can influence cellular metabolism by altering the activity of enzymes involved in energy production and neurotransmitter synthesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound can bind to serotonin receptors, leading to their activation or inhibition, depending on the receptor subtype. This binding can trigger downstream signaling cascades that affect cellular function. Additionally, this compound can inhibit the activity of monoamine oxidase, preventing the breakdown of neurotransmitters and increasing their availability in the synaptic cleft. This inhibition can result in enhanced neurotransmission and improved mood regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time when exposed to light, heat, or certain chemical environments. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular signaling pathways and gene expression, indicating its potential for prolonged therapeutic use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide typically involves the reaction of tryptamine with a suitable alkylating agent. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating reagent to facilitate the coupling between tryptamine and a carboxylic acid derivative . The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-ethylamine derivatives.
Applications De Recherche Scientifique
N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its role in biological processes, including its interaction with enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters like serotonin.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide can be compared with other similar compounds, such as:
Tryptamine: A naturally occurring monoamine alkaloid that serves as a precursor to several neurotransmitters.
Serotonin: A neurotransmitter derived from tryptamine, known for its role in mood regulation.
Melatonin: A hormone derived from serotonin, involved in the regulation of sleep-wake cycles.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]propan-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.BrH/c1-10(2)14-8-7-11-9-15-13-6-4-3-5-12(11)13;/h3-6,9-10,14-15H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJPYBTYDLAUAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=CNC2=CC=CC=C21.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B3144581.png)

![Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B3144601.png)
![O-[(3-methylphenyl)methyl]hydroxylamine](/img/structure/B3144612.png)


![Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride](/img/structure/B3144626.png)



![4-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3144671.png)
![4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine](/img/structure/B3144673.png)


